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Introduction
L-Lysine-¹³C₆ dihydrochloride is a stable isotope-labeled (SIL) form of the essential amino acid

L-lysine, where all six carbon atoms are replaced with the heavy isotope ¹³C. This non-

radioactive, heavy amino acid is a critical tool in modern quantitative proteomics and

metabolomics.[1][2] When used as a supplement in cell culture media, it is metabolically

incorporated into all newly synthesized proteins.[3] This enables the differentiation and relative

or absolute quantification of proteins between different cell populations using mass

spectrometry (MS).

The primary application of L-Lysine-¹³C₆ dihydrochloride is Stable Isotope Labeling by Amino

Acids in Cell Culture (SILAC), a powerful and accurate method for quantitative proteomics.[3][4]

[5][6] SILAC allows for the comparison of protein abundance between different experimental

conditions, such as drug-treated versus control cells, with high precision.[4] This is because the

differentially labeled cell populations are combined at an early stage, minimizing experimental

variability.[5] Beyond proteomics, ¹³C-labeled lysine is also employed in metabolic flux analysis

to trace the flow of carbon through metabolic pathways.[7][8]

Principle of SILAC
The SILAC method is based on metabolically encoding a cell population with a "heavy" version

of an amino acid.[4] Two populations of cells are grown in media that are identical except for
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the isotopic form of a specific amino acid. One population is fed "light" (natural abundance,

e.g., ¹²C₆-Lysine) media, while the other is fed "heavy" media containing L-Lysine-¹³C₆

dihydrochloride.

After a sufficient number of cell divisions (typically at least five), the heavy lysine will be fully

incorporated into the proteome of the second cell population.[5][9] The two cell populations can

then be subjected to different experimental treatments. Subsequently, the cells are lysed, and

the protein lysates are mixed, typically in a 1:1 ratio.[4] This mixed sample is then processed

for mass spectrometry analysis (e.g., protein digestion into peptides).

In the mass spectrometer, a given peptide from the "light" population will appear at a specific

mass-to-charge (m/z) ratio, while its counterpart from the "heavy" population will appear at a

predictably higher m/z due to the ¹³C₆-lysine. The ratio of the signal intensities of these heavy

and light peptide pairs directly reflects the relative abundance of the protein in the two original

cell populations.[10]

Key Applications
Quantitative Proteomics: Comparing global protein expression profiles between different cell

states (e.g., healthy vs. disease, treated vs. untreated).[4]

Protein-Protein Interaction Studies: Identifying and quantifying interaction partners in

immunoprecipitation experiments.[4]

Post-Translational Modification (PTM) Analysis: Quantifying changes in PTMs like

phosphorylation in response to stimuli.[4]

Drug Target Identification: Discovering the protein targets of drugs by observing changes in

protein abundance or interactions.[4]

Metabolic Flux Analysis: Tracing the metabolic fate of lysine and understanding the carbon

flux through central metabolic pathways.[6][7][8]

Secretome Analysis: Studying proteins secreted by cells into the culture medium.[4]

Experimental Protocols
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Protocol 1: Preparation of SILAC Media
This protocol describes the preparation of "heavy" and "light" media for a typical SILAC

experiment. The base medium must be deficient in L-lysine and L-arginine, as arginine is often

labeled simultaneously to ensure all tryptic peptides are labeled.[5]

Materials:

DMEM for SILAC (lacking L-lysine and L-arginine)[11]

Dialyzed Fetal Bovine Serum (dFBS)[11]

L-Lysine-¹³C₆ dihydrochloride ("Heavy")

L-Lysine dihydrochloride ("Light")

L-Arginine hydrochloride ("Light")

(Optional) L-Arginine-¹³C₆ hydrochloride ("Heavy")

L-Glutamine, Penicillin-Streptomycin, and other standard supplements[11]

Sterile, cell culture grade water[11]

Sterile filtration unit (0.22 µm)[11]

Procedure:

Prepare Amino Acid Stock Solutions:

Prepare 1000x stock solutions of each "light" and "heavy" amino acid in sterile PBS or

water.[5]

Pass each stock solution through a 0.22 µm syringe filter to ensure sterility.[11]

Store stocks at -20°C or -80°C for long-term use.[5]

Prepare "Light" Medium:
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To 500 mL of L-lysine and L-arginine-free DMEM, add dFBS to the desired final

concentration (e.g., 10%).

Add the "light" L-lysine and "light" L-arginine stock solutions to the final concentrations

recommended for the specific cell line.[11] (See Table 1 for common concentrations).

Add other required supplements like L-glutamine and antibiotics.[3]

Aseptically filter the complete "light" medium using a 0.22 µm bottle-top filter.[11]

Prepare "Heavy" Medium:

To a separate 500 mL bottle of L-lysine and L-arginine-free DMEM, add dFBS to the same

final concentration as the "light" medium.

Add the "heavy" L-Lysine-¹³C₆ dihydrochloride and "light" or "heavy" L-arginine stock

solutions to the same final concentrations as their light counterparts.[11]

Add the same supplements as in the "light" medium.

Aseptically filter the complete "heavy" medium.[3]

Storage: Store both "light" and "heavy" prepared media at 4°C, protected from light. Stability

is typically less than 6 months after serum addition.[9]

Protocol 2: Cell Culture and Labeling
Procedure:

Cell Adaptation: Culture two separate populations of the chosen cell line, one in the "light"

SILAC medium and the other in the "heavy" SILAC medium.[11]

Passaging for Full Incorporation: Continuously culture the cells for at least five passages

(cell doublings) to ensure near-complete (>95%) incorporation of the labeled amino acids

into the proteome.[5][9][12] Maintain cells in the log phase of growth (30-90% confluency).[9]

Incorporation Check (Optional but Recommended): After five passages, harvest a small

number of cells from both populations. Lyse the cells, run a small amount of protein on an
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SDS-PAGE gel, excise a prominent band, and analyze it by mass spectrometry to confirm

labeling efficiency.

Experimentation: Once full incorporation is confirmed, expand the cells to the required

number for your experiment. Apply the experimental treatment (e.g., drug addition) to one

population while the other serves as a control.

Harvesting: After treatment, harvest both the "light" and "heavy" labeled cells. Wash the cell

pellets with PBS to remove any residual media.[9]

Protocol 3: Sample Preparation for Mass Spectrometry
Procedure:

Cell Lysis: Lyse the cell pellets from both populations separately using an appropriate lysis

buffer containing protease and phosphatase inhibitors.[9]

Protein Quantification: Determine the protein concentration of both the "light" and "heavy"

lysates using a standard protein assay (e.g., BCA assay).

Mixing: Combine the "light" and "heavy" lysates in a precise 1:1 protein amount ratio.[4]

Protein Digestion: The mixed protein sample can be digested into peptides using standard

protocols, either through in-solution digestion or after separation on an SDS-PAGE gel (in-gel

digestion).[3] Trypsin is commonly used as it cleaves C-terminal to lysine and arginine

residues, ensuring that every resulting peptide (except the C-terminal one) contains a label.

[4]

Mass Spectrometry: Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify

the intensity ratios of the "heavy" and "light" peptide pairs to determine relative protein

abundance.

Quantitative Data
The following tables summarize key quantitative parameters for designing SILAC experiments

using L-Lysine-¹³C₆ dihydrochloride.
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Table 1: Recommended Amino Acid Concentrations in SILAC Media

Amino Acid Isotopic Label
Typical Final
Concentration (mg/L)

L-Lysine Light (¹²C₆) 146[5]

L-Lysine Heavy (¹³C₆) ~150 (adjusted for MW)

L-Arginine Light (¹²C₆) 84[5]

L-Arginine Heavy (¹³C₆) ~87 (adjusted for MW)

| L-Arginine | Heavy (¹³C₆¹⁵N₄) | ~88 (adjusted for MW)[5] |

Note: The exact mass for heavy amino acids should be adjusted based on the molecular

weight of the specific isotopic form used to ensure equimolar concentrations.

Table 2: Label Incorporation Parameters

Parameter Typical Value Notes

Required Cell Doublings ≥ 5
To achieve >95%
incorporation.[5][9]

Labeling Efficiency > 95%
Considered sufficient for

accurate quantification.[9]

| Labeling Time | Variable (days to weeks) | Dependent on the cell line's doubling time.[12] |

Visualizations
SILAC Experimental Workflow
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Caption:General workflow for quantitative proteomics using SILAC.
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Principle of Lysine Incorporation and Quantification

In Cell Culture

In Combined Lysate

In Mass Spectrometer

¹²C₆-Lysine
(in 'Light' Medium)

Protein Synthesis

¹³C₆-Lysine
(in 'Heavy' Medium)

Light-Labeled Protein

incorporation

Heavy-Labeled Protein

incorporation

Trypsin Digestion

Light Peptide
(Mass = M)

Heavy Peptide
(Mass = M+6 Da)

Mass Spectrum
(Intensity vs. m/z)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.medchemexpress.com/l-lysine-13c6-dihydrochloride.html
https://isotope.com/silac-reagents-and-sets/l-lysine-2hcl-13c6-clm-2247-h-1
https://isotope.com/silac-reagents-and-sets/l-lysine-2hcl-13c6-clm-2247-h-1
https://assets.fishersci.com/TFS-Assets/LSG/manuals/MAN0016245_2161996_PierceSILAC_Pr..._Kits_UG.pdf
https://chempep.com/stable-isotope-labeling-by-amino-acids-in-cell-culture-silac/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6342620/
https://pubmed.ncbi.nlm.nih.gov/16750927/
https://pubmed.ncbi.nlm.nih.gov/16750927/
https://pubmed.ncbi.nlm.nih.gov/11289793/
https://pubmed.ncbi.nlm.nih.gov/11289793/
https://pubmed.ncbi.nlm.nih.gov/12850132/
https://pubmed.ncbi.nlm.nih.gov/12850132/
https://pubmed.ncbi.nlm.nih.gov/12850132/
https://tools.thermofisher.com/content/sfs/manuals/MAN0016245_2161996_PierceSILAC_Protein_Quant_Kits_UG.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3708181/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3708181/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Culture_Media_Preparation_for_Stable_Isotope_Tracing.pdf
https://www.researchgate.net/figure/ncorporation-of-13-C-6-L-lysine-into-proteins-at-various-time-points-NIH-3T3-cells-were_fig2_8074687
https://www.benchchem.com/product/b12415222#l-lysine-c-dihydrochloride-in-cell-culture-media
https://www.benchchem.com/product/b12415222#l-lysine-c-dihydrochloride-in-cell-culture-media
https://www.benchchem.com/product/b12415222#l-lysine-c-dihydrochloride-in-cell-culture-media
https://www.benchchem.com/product/b12415222#l-lysine-c-dihydrochloride-in-cell-culture-media
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12415222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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